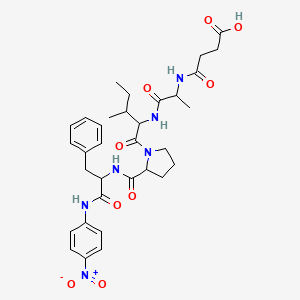
Suc-DL-Ala-DL-xiIle-DL-Pro-DL-Phe-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Suc-DL-Ala-DL-xiIle-DL-Pro-DL-Phe-pNA, also known as Suc-Ala-Ala-Pro-Phe-pNA, is a colorimetric substrate used primarily for enzyme activity assays. This compound is particularly significant in the study of elastase, a type of protease enzyme. When hydrolyzed by elastase, it releases p-nitroaniline, a yellow compound that can be measured spectrophotometrically at 400-410 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-DL-Ala-DL-xiIle-DL-Pro-DL-Phe-pNA involves the stepwise coupling of amino acids to form the peptide chain, followed by the attachment of the p-nitroaniline group. The process typically involves the use of protecting groups to prevent unwanted side reactions. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated peptide synthesizers and large-scale purification systems .
Chemical Reactions Analysis
Types of Reactions
Suc-DL-Ala-DL-xiIle-DL-Pro-DL-Phe-pNA primarily undergoes hydrolysis reactions when exposed to specific proteases like elastase. The hydrolysis reaction results in the cleavage of the peptide bond, releasing p-nitroaniline .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in buffered aqueous solutions at specific pH levels. Common reagents include phosphate-buffered saline (PBS) and various proteases. The reaction conditions often involve maintaining a temperature of around 20°C .
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which is yellow and can be quantified using spectrophotometry .
Scientific Research Applications
Suc-DL-Ala-DL-xiIle-DL-Pro-DL-Phe-pNA is widely used in scientific research for the following applications:
Enzyme Activity Assays: It serves as a substrate for measuring the activity of elastase and other proteases
Biological Studies: Used to study the role of proteases in various biological processes, including inflammation and tissue remodeling
Medical Research: Helps in the development of inhibitors for proteases, which can be potential therapeutic agents for diseases like emphysema and cystic fibrosis
Industrial Applications: Employed in the quality control of protease enzymes used in detergents and other industrial products
Mechanism of Action
The mechanism of action of Suc-DL-Ala-DL-xiIle-DL-Pro-DL-Phe-pNA involves its hydrolysis by proteases. The enzyme binds to the substrate and catalyzes the cleavage of the peptide bond, releasing p-nitroaniline. This reaction is specific to the enzyme’s active site and provides a measurable output that reflects enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: Another substrate for elastase with similar properties
Suc-Ala-Pro-pNA: Used for detecting the activity of prolyl endopeptidase.
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: A substrate for alpha-chymotrypsin and other proteases.
Uniqueness
Suc-DL-Ala-DL-xiIle-DL-Pro-DL-Phe-pNA is unique due to its specific use as a colorimetric substrate for elastase. Its ability to release p-nitroaniline upon hydrolysis makes it a valuable tool for enzyme activity assays, providing a clear and measurable output .
Properties
Molecular Formula |
C33H42N6O9 |
|---|---|
Molecular Weight |
666.7 g/mol |
IUPAC Name |
4-[[1-[[3-methyl-1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H42N6O9/c1-4-20(2)29(37-30(43)21(3)34-27(40)16-17-28(41)42)33(46)38-18-8-11-26(38)32(45)36-25(19-22-9-6-5-7-10-22)31(44)35-23-12-14-24(15-13-23)39(47)48/h5-7,9-10,12-15,20-21,25-26,29H,4,8,11,16-19H2,1-3H3,(H,34,40)(H,35,44)(H,36,45)(H,37,43)(H,41,42) |
InChI Key |
KHWBGXHWQUFMJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(7-Hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one](/img/structure/B12325980.png)

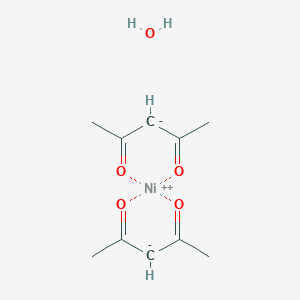
![(11beta,16alpha)-21-(Acetyloxy)-9-chloro-11-hydroxy-16,17-[(1-Methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B12326000.png)
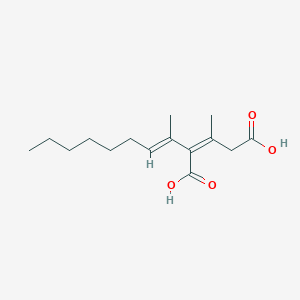
![7-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12326011.png)
![Carbamic acid, [(1S)-2-cyclohexyl-1-[(2S,4R)-tetrahydro-4-(1-hydroxy-1-methylethyl)-5-oxo-2-furanyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326026.png)
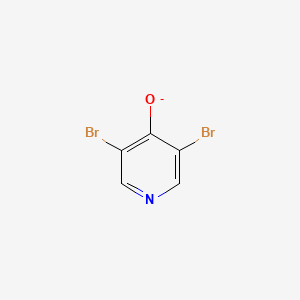
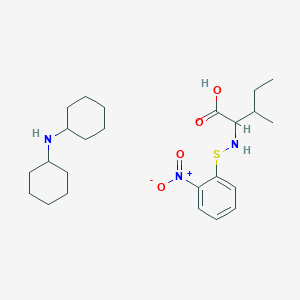
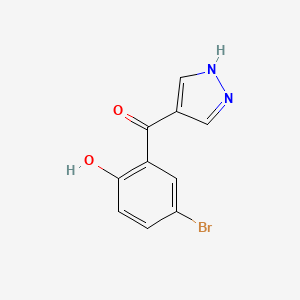
![1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one](/img/structure/B12326039.png)
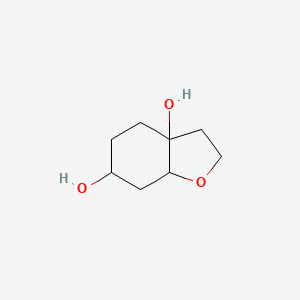

![Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro-](/img/structure/B12326047.png)
